

Protocol for using Evans Blue Dye in a mouse model of stroke.

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Compound of Interest

Compound Name: *Evans Blue Dye*

Cat. No.: *B10771406*

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Protocol for a Mouse Model of Stroke Using Evans Blue Dye

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a disruption of the blood-supply to the brain. This initiates a complex pathophysiological cascade, a key component of which is the breakdown of the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Damage to the BBB leads to the extravasation of plasma components into the brain parenchyma, contributing to cerebral edema, inflammation, and neuronal injury.

The **Evans Blue Dye** (EBD) extravasation assay is a widely used and reliable method to assess BBB permeability in preclinical stroke models.[1][2][3] EBD firmly binds to serum albumin, a protein that does not cross the intact BBB.[4] Following systemic injection, the presence of the blue dye in the brain parenchyma provides a quantitative measure of BBB disruption.[4][5] This protocol provides a detailed methodology for utilizing EBD in a mouse model of stroke, covering dye preparation, administration, and quantification.

Principle of the Assay

Under physiological conditions, the tight junctions between endothelial cells of the BBB restrict the passage of large molecules like albumin. In the event of an ischemic stroke, the integrity of these junctions is compromised. When EBD is introduced into the bloodstream, it binds to serum albumin. If the BBB is damaged, the EBD-albumin complex leaks into the brain tissue. The amount of extravasated dye can then be quantified, providing a direct correlation with the extent of BBB permeability.^[4]^[5]

Experimental Protocols

Preparation of Evans Blue Dye Solution

- Materials:
 - **Evans Blue Dye** powder (Sigma-Aldrich or equivalent)
 - Sterile 0.9% saline solution
 - 0.22 µm syringe filter
- Procedure:
 - Prepare a 2% (w/v) solution of **Evans Blue Dye** in sterile 0.9% saline. For example, dissolve 20 mg of EBD powder in 1 ml of saline.
 - Vortex the solution thoroughly to ensure the dye is completely dissolved.
 - Sterilize the solution by passing it through a 0.22 µm syringe filter to remove any particulate matter.^[4]
 - Prepare the solution fresh on the day of the experiment.

Administration of Evans Blue Dye

- **Animal Model:** This protocol is designed for use in adult mice subjected to an experimental stroke model (e.g., middle cerebral artery occlusion [MCAO] or photothrombotic stroke).

- Anesthesia: Anesthetize the mouse using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane inhalation).[2]
- Injection:
 - Route of Administration: Intravenous (IV) injection via the tail vein or jugular vein is the preferred route for rapid and consistent circulation.[2][4] Intraperitoneal (IP) injection is an alternative, though the kinetics of dye distribution may vary.[5]
 - Dosage: Administer the 2% EBD solution at a volume of 4 ml/kg of body weight.[6] For a 25g mouse, this corresponds to a 100 µl injection.
 - Procedure (Tail Vein Injection):
 - Place the anesthetized mouse on a warming pad to promote vasodilation of the tail veins.
 - Use a 27-30 gauge needle attached to a 1 ml syringe.
 - Slowly inject the EBD solution into one of the lateral tail veins.[4] Successful injection is indicated by the clearing of the vein as the blue dye is administered.
- Circulation Time: Allow the EBD to circulate for a defined period. A circulation time of 1 to 3 hours is commonly used before tissue harvesting.[7][8] This duration is generally sufficient for significant extravasation in the presence of BBB disruption.

Tissue Collection and Processing

- Transcardial Perfusion: This step is critical to remove intravascular EBD, ensuring that the measured dye content in the brain parenchyma is from extravasation only.[2][9]
 - Deeply anesthetize the mouse.
 - Open the thoracic cavity to expose the heart.
 - Make a small incision in the right atrium.
 - Insert a perfusion needle into the left ventricle.

- Perfuse with ice-cold phosphate-buffered saline (PBS) at a constant flow rate (e.g., 5-10 ml/min) until the fluid exiting the right atrium is clear of blood.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Brain Extraction:
 - Following perfusion, decapitate the mouse and carefully dissect the brain.
 - The brain can be processed as a whole, or separated into hemispheres (ipsilateral/ischemic and contralateral/non-ischemic).

Quantification of Evans Blue Dye Extravasation

Two primary methods are used for quantifying EBD extravasation: Spectrophotometry and Near-Infrared Fluorescence (NIRF) Imaging.

- Dye Extraction:
 - Weigh the brain tissue (wet weight).
 - Homogenize the tissue in a specific volume of formamide or 50% trichloroacetic acid (TCA).[\[4\]](#)[\[5\]](#) A common ratio is 1 ml of solvent per 100 mg of tissue.
 - Incubate the homogenate to extract the dye. For formamide, incubate at 55-60°C for 24-48 hours.[\[4\]](#) For TCA, incubate at 4°C overnight.[\[5\]](#)
 - Centrifuge the samples at high speed (e.g., 10,000 x g) for 10-30 minutes to pellet the tissue debris.[\[5\]](#)
- Spectrophotometric Measurement:
 - Collect the supernatant.
 - Measure the absorbance of the supernatant at approximately 620 nm using a spectrophotometer.[\[2\]](#)[\[13\]](#)
 - Use the extraction solvent (formamide or TCA) as a blank.
- Standard Curve and Calculation:

- Prepare a standard curve using known concentrations of EBD in the same solvent used for extraction.[6][14][15]
- Plot the absorbance values of the standards against their concentrations.
- Use the standard curve to determine the concentration of EBD in the brain samples.
- The results are typically expressed as micrograms of EBD per gram of brain tissue ($\mu\text{g/g}$). [5]

NIRF imaging offers a highly sensitive method for detecting EBD and can be used for both in vivo and ex vivo assessment.[5]

- Imaging System: A suitable NIRF imaging system with excitation and emission filters appropriate for EBD (Excitation: ~ 620 nm, Emission: ~ 680 nm) is required.
- In Vivo Imaging:
 - After EBD injection and circulation, the anesthetized mouse can be placed in the imaging system to visualize dye extravasation in real-time.
- Ex Vivo Imaging:
 - After perfusion and brain extraction, the whole brain or brain slices can be imaged to visualize the spatial distribution of EBD leakage.
 - The fluorescence intensity in the region of interest can be quantified using the imaging software.

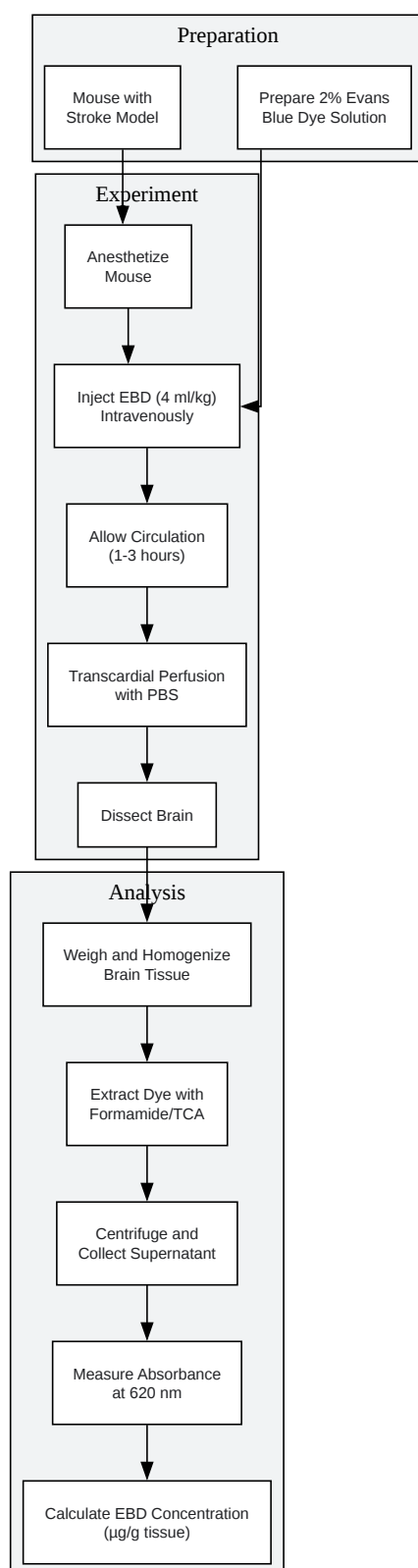
Data Presentation

The quantitative data for EBD extravasation should be summarized in clearly structured tables to facilitate comparison between different experimental groups.

Stroke Model	Time Post-Ischemia	Brain Region	EBD Extravasation (µg/g tissue)
MCAO	24 hours	Ipsilateral Hemisphere	Insert Mean ± SEM
MCAO	24 hours	Contralateral Hemisphere	Insert Mean ± SEM
Photothrombotic	24 hours	Ipsilateral Hemisphere	Insert Mean ± SEM
Photothrombotic	24 hours	Contralateral Hemisphere	Insert Mean ± SEM
Sham Control	24 hours	Both Hemispheres	Insert Mean ± SEM

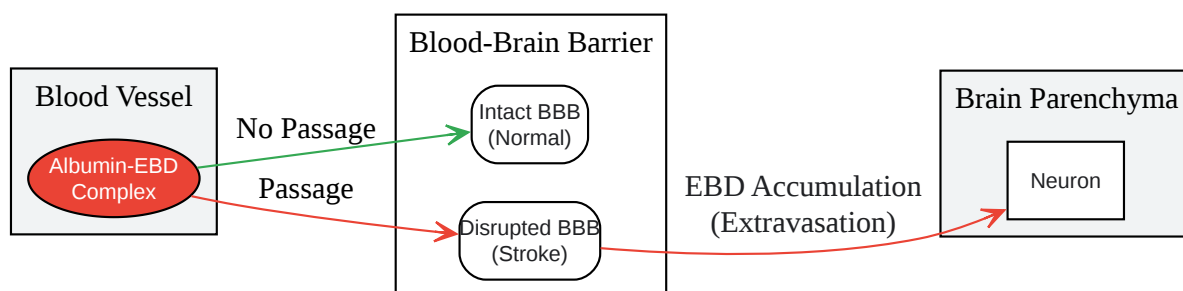
Time After MCAO	EBD Extravasation in Ipsilateral Hemisphere (µg/g tissue)
3 hours	Insert Mean ± SEM
6 hours	Insert Mean ± SEM
24 hours	Insert Mean ± SEM
48 hours	Insert Mean ± SEM

Mandatory Visualization



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Caption: Experimental workflow for **Evans Blue Dye** extravasation assay in a mouse model of stroke.



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Caption: Principle of Blood-Brain Barrier disruption and **Evans Blue Dye** extravasation in stroke.

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